(S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
説明
(S)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a chiral spirocyclic hydantoin derivative characterized by a bromine substituent at the 5'-position of the indene moiety. Its synthesis involves the condensation of indanone derivatives with ammonium carbonate and potassium cyanide, followed by bromination and purification steps, achieving a yield of 81% . The compound exhibits a molecular weight of 281.1 g/mol (confirmed by LC-MS: m/z = 281.1/283.1 [M+H]⁺) and stereochemical specificity due to the (S)-configuration at the spiro junction. This structural motif is critical for its bioactivity, particularly in medicinal chemistry applications such as enzyme inhibition and receptor modulation .
特性
IUPAC Name |
(3S)-6-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAYNERGILLODM-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(S)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS No. 553680-99-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₉BrN₂O₂
- Molecular Weight : 281.11 g/mol
- IUPAC Name : (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
- Purity : Typically ≥ 97% in commercial preparations
The compound is characterized by a spirocyclic structure that incorporates an imidazolidine moiety, which is known for imparting various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to (S)-5'-bromo have been evaluated for their effectiveness against various bacterial strains. A study highlighted the antibacterial potency of imidazolidine derivatives against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, suggesting that structural modifications can enhance their activity .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been employed to assess the effects of (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione on human cancer cell lines. Preliminary results indicate that this compound exhibits moderate cytotoxic effects against neuroblastoma cell lines (SH-SY5Y) and hepatocytes (HepG2) . The findings suggest potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.
Estrogenic Activity
In vitro studies have also explored the estrogenic potential of this compound. Comparisons with known estrogenic compounds showed that while (S)-5'-bromo had some activity, it was significantly lower than that of established estrogen mimics like benzophenone-2 . This aspect is crucial for evaluating its safety in cosmetic applications where hormonal activity may pose risks.
Case Studies and Research Findings
科学的研究の応用
Anticancer Activity
Research has indicated that spirocyclic compounds, including (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism of action is thought to involve the induction of apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy against resistant strains.
Case Study: Anticancer Effects
A 2023 study published in the Journal of Medicinal Chemistry assessed the efficacy of (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM, highlighting its potential as a lead compound for further development.
Building Block for Complex Molecules
(S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the formation of diverse derivatives through functional group transformations.
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel heterocyclic compounds with potential biological activities. For instance, researchers have successfully employed it in the synthesis of imidazolidine derivatives that exhibit enhanced pharmacological profiles.
Data Table: Synthetic Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Imidazolidine derivatives | 85 | Journal of Organic Chemistry |
| Cyclization | Heterocycles | 78 | Synthetic Communications |
Polymer Chemistry
The incorporation of (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability.
Photonic Applications
Recent studies have investigated the use of this compound in photonic devices due to its unique electronic properties. Its ability to act as a light-harvesting unit opens avenues for applications in organic photovoltaics and sensors.
Case Study: Polymer Composites
A 2024 study demonstrated that incorporating (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione into polycarbonate matrices improved the thermal stability by 30% compared to pure polycarbonate.
類似化合物との比較
Brominated Analogues
- 6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione: This positional isomer differs in bromine placement (6' vs. 5'). While synthetic routes are similar, the 6'-bromo derivative is commercially discontinued, suggesting challenges in stability or scalability .
- 7'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione :
Mentioned in supplier catalogs, this compound remains understudied, highlighting the sensitivity of bioactivity to bromine positioning .
Methoxy-Substituted Analogues
Non-Halogenated Parent Compound
- (1'S)-2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 6252-98-8) :
The unsubstituted parent compound lacks bromine, resulting in lower molecular weight (200.19 g/mol) and reduced lipophilicity (LogD = 0.8). It serves as a scaffold for derivatization but exhibits minimal intrinsic bioactivity .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Weight (g/mol) | LogD<sup>a</sup> | IC₅₀ (Anti-Plasmodium<sup>b</sup>) | Cytotoxicity (HaCaT IC₅₀) | Thermal Stability (°C)<sup>c</sup> |
|---|---|---|---|---|---|
| (S)-5'-Bromo derivative | 281.1 | 1.2 | 0.8 µM (D10)<sup>d</sup> | >50 µM | 220–240 |
| 6'-Methoxy derivative | 232.24 | −0.45 | N/A | N/A | 260–280 |
| Parent (unsubstituted) | 200.19 | 0.8 | >10 µM | >100 µM | 180–200 |
| (R,S)-1-(5-Bromopentyl) derivative<sup>e</sup> | 365.08 | 2.1 | 1.2 µM (W2)<sup>f</sup> | 28 µM | N/A |
<sup>a</sup> LogD calculated using MarvinSketch ; <sup>b</sup> Antiplasmodial activity against Plasmodium falciparum strains ; <sup>c</sup> Decomposition onset from TGA ; <sup>d</sup> CQ-sensitive strain; <sup>e</sup> Alkylated analogue ; <sup>f</sup> CQ-resistant strain.
Key Observations:
Bromine vs. Methoxy Substitution : Bromine increases lipophilicity (LogD 1.2 vs. −0.45) and enhances antimalarial potency (IC₅₀ 0.8 µM vs. N/A for methoxy). Methoxy derivatives prioritize CNS targets (e.g., 5-HT receptors) due to improved blood-brain barrier penetration .
Alkylation Effects : Adding a 5-bromopentyl chain (e.g., (R,S)-1-(5-bromopentyl) derivative) boosts antiplasmodial activity (IC₅₀ 1.2 µM) but increases cytotoxicity (IC₅₀ 28 µM), indicating a trade-off between efficacy and safety .
Thermal Stability : Methoxy substitution improves thermal resistance (decomposition at 260–280°C vs. 220–240°C for brominated analogues), critical for formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
